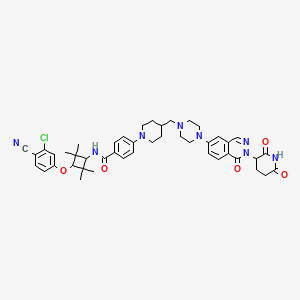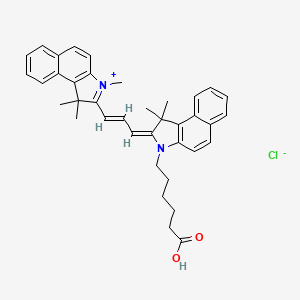
Cyanine3.5 carboxylic acid (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3.5 carboxylic acid (chloride) is a type of anthocyanin dye. It is known for its fluorescent properties and is often used as a reference or control for non-reactive dyes. This compound is an analog of the Cy3.5 fluorophore, which is widely used in various scientific applications .
準備方法
The preparation of Cyanine3.5 carboxylic acid (chloride) involves the synthesis of the free unactivated monofunctional carboxylic acid. This compound can be synthesized through various chemical reactions, including the use of phosphorous (III) chloride (PCl3) or phosphorous (V) chloride (PCl5) to replace the hydroxyl group with a chlorosulfite intermediate, making it a better leaving group . The industrial production methods typically involve large-scale synthesis using these reagents under controlled conditions to ensure high purity and yield .
化学反応の分析
Cyanine3.5 carboxylic acid (chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanine dye, altering its properties.
Addition Reactions: The compound can participate in addition reactions, particularly with carboxylic acids to form anhydrides.
Common reagents used in these reactions include phosphorous chlorides, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Cyanine3.5 carboxylic acid (chloride) has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used for labeling biological macromolecules, such as proteins and nucleic acids, due to its excellent photophysical properties.
Disease Diagnosis: The compound is used in diagnostic assays, including immunoassays and DNA detection, due to its high fluorescence quantum yield and biocompatibility.
Environmental Monitoring: Cyanine dyes, including Cyanine3.5 carboxylic acid (chloride), are used in environmental monitoring to detect pollutants and other substances.
Industrial Applications: The compound is used in various industrial applications, including the development of bioprobes and biolabels.
作用機序
The mechanism of action of Cyanine3.5 carboxylic acid (chloride) involves its interaction with biological macromolecules. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. The molecular targets and pathways involved include the binding of the dye to specific sites on proteins or nucleic acids, leading to fluorescence that can be detected and measured .
類似化合物との比較
Cyanine3.5 carboxylic acid (chloride) is similar to other cyanine dyes, such as Cy3 and Cy5. it has unique properties that make it suitable for specific applications:
Cyanine3.5 carboxylic acid (chloride) stands out due to its specific absorption and emission spectra, making it ideal for certain types of fluorescent labeling and diagnostic applications .
特性
分子式 |
C38H41ClN2O2 |
|---|---|
分子量 |
593.2 g/mol |
IUPAC名 |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChIキー |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


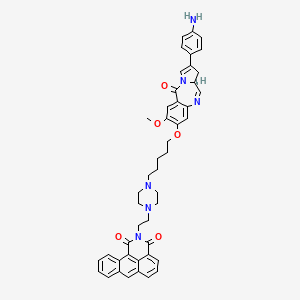

![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
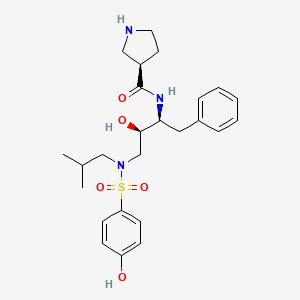
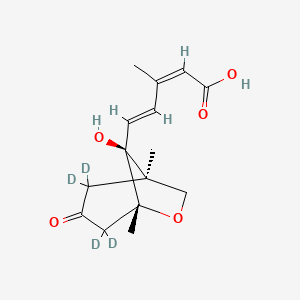
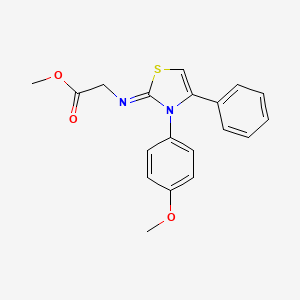
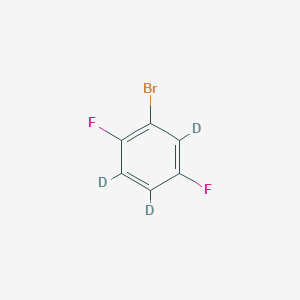
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
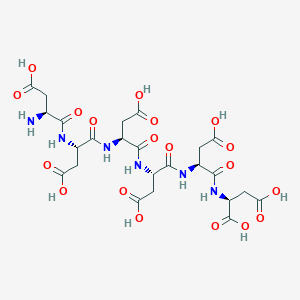
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
